molecular formula C50H44N4O11 B6318964 2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E CAS No. 1239877-06-5

2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E

Cat. No.: B6318964
CAS No.: 1239877-06-5
M. Wt: 876.9 g/mol
InChI Key: ZPGJSDUESISQOC-UHFFFAOYSA-N
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Description

2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl}benzoic acid (FL2E) is a synthetic fluorescein-derived compound with a complex structure featuring dual quinoline moieties functionalized with ethoxy-oxoethoxy groups. The molecule’s core consists of a xanthene ring system conjugated with a benzoic acid group, enabling fluorescence properties typical of fluorescein derivatives . FL2E has been utilized in biochemical studies, particularly as a probe in enzyme research, such as hydroxylamine oxidoreductase (HAO) activity in Nitrosomonas europaea . Its design incorporates quinoline-based substituents, which enhance metal-binding capabilities and photostability, making it suitable for applications requiring selective detection in biological systems .

Structural confirmation of FL2E and analogs relies on advanced spectroscopic techniques, including UV-Vis, $ ^1 \text{H} $-NMR, and $ ^{13} \text{C} $-NMR, as demonstrated in studies of structurally complex organic compounds .

Properties

IUPAC Name

2-[4,5-bis[[[6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-yl]amino]methyl]-3-hydroxy-6-oxoxanthen-9-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H44N4O11/c1-5-61-43(57)25-63-31-19-29-13-11-27(3)53-46(29)39(21-31)51-23-37-41(55)17-15-35-45(33-9-7-8-10-34(33)50(59)60)36-16-18-42(56)38(49(36)65-48(35)37)24-52-40-22-32(64-26-44(58)62-6-2)20-30-14-12-28(4)54-47(30)40/h7-22,51-52,55H,5-6,23-26H2,1-4H3,(H,59,60)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGJSDUESISQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C2C(=C1)C=CC(=N2)C)NCC3=C(C=CC4=C3OC5=C(C(=O)C=CC5=C4C6=CC=CC=C6C(=O)O)CNC7=C8C(=CC(=C7)OCC(=O)OCC)C=CC(=N8)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H44N4O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

876.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E is a synthetic organic molecule with significant biological activity, particularly in the context of nitric oxide (NO) detection and vascular function. This article explores its biological activity, mechanisms of action, and relevant research findings.

Nitric Oxide Detection

FL2E serves as a fluorescent probe for the detection of nitric oxide in biological systems. Its ability to bind copper ions allows it to form a complex that can be displaced by NO, resulting in increased fluorescence. This property has been utilized in various studies to measure NO levels in different cell types, including cardiac myocytes and endothelial cells.

  • Binding Mechanism : Each FL2E molecule can bind two copper ions (Cu²⁺), forming a complex (Cu₂FL2E). When NO is present, it displaces the copper ions, leading to an increase in fluorescence intensity as the Cu²⁺ ions are released into the solution .
  • Fluorescence Measurement : The fluorescence response can be quantitatively measured under different physiological conditions, allowing researchers to assess NO production in real-time .

Vascular Function Studies

Research has demonstrated that FL2E can be used to study endothelial function and vascular responses. For instance, experiments involving isolated rat mesenteric arteries showed that FL2E could effectively visualize NO production in response to various agonists such as acetylcholine (ACh) and sodium nitroprusside (SNP) .

Experimental Findings

  • Increased Fluorescence : In cell-free chambers, the addition of SNP resulted in a significant time-dependent increase in fluorescence when measured with FL2E. This indicates effective NO release under experimental conditions .
  • Endothelial Cell Response : In vivo studies using adult mouse cardiac myocytes indicated that receptor-stimulated increases in intracellular hydrogen peroxide (H₂O₂) modulated NO levels, showcasing the interplay between reactive oxygen species and NO signaling pathways .

Case Studies

  • Cardiac Myocytes : A study utilized Cu₂FL2E to investigate the effects of agonist-modulated H₂O₂ on NO synthesis within cardiac myocytes. The results highlighted how H₂O₂ influences NO production, which is crucial for understanding cardiac signaling mechanisms .
  • Endothelial Cells : Another study focused on using FL2E for detecting NO produced by endothelial cells. The findings emphasized its potential as a reliable sensor for monitoring NO dynamics in vascular biology .

Summary of Experimental Results

Study FocusKey FindingsReference
NO Detection in Cardiac MyocytesIncreased fluorescence correlated with receptor stimulation
Vascular FunctionSignificant fluorescence increase upon SNP addition
Endothelial Cell ActivityEffective detection of NO production

Scientific Research Applications

Fluorescent Properties

FL2E is noted for its fluorescent characteristics, which make it suitable for use in biological imaging . Its ability to emit fluorescence upon excitation allows researchers to visualize cellular and tissue structures in real-time. This property is particularly useful in studying dynamic biological processes.

Nitric Oxide Detection

One of the significant applications of FL2E is in the detection of nitric oxide (NO) within biological systems. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. FL2E has been developed as a highly sensitive fluorescent probe for NO detection, outperforming traditional methods such as the Griess assay .

Case Study: Visualization of Nitric Oxide

In a study published on the specificity and sensitivity of FL2E for NO detection, researchers demonstrated its application in two-photon microscopy . The compound was utilized to visualize NO levels in living tissues, providing insights into vascular function and pathology . The results indicated that FL2E could effectively differentiate between NO and other reactive nitrogen species, showcasing its potential for use in cardiovascular research.

Anticancer Potential

Research into the therapeutic applications of FL2E has suggested its potential as an anticancer agent . The compound's structure allows it to interact with specific cellular targets involved in cancer progression. Preliminary studies indicate that FL2E may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.

Data Tables

Application AreaDescriptionKey Findings
Biological ImagingFluorescent probe for real-time visualizationEffective in visualizing cellular structures and dynamics
Nitric Oxide DetectionSpecific detection of NO using two-photon microscopySuperior sensitivity compared to conventional assays
Therapeutic ApplicationsPotential anticancer agent with dual actionInduces apoptosis and modulates tumor growth signaling

Comparison with Similar Compounds

FL2A (2-{4,5-Bis[(6-(2-ethoxy-2-hydroxyethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydroxy-3-oxo-3H-xanthen-9-yl}benzoic acid)

  • Key Difference : The ethoxy-oxoethoxy group in FL2E is replaced with an ethoxy-hydroxyethoxy substituent in FL2A.
  • Molecular Formula : $ \text{C}{46}\text{H}{36}\text{N}{4}\text{O}{11} $, FW: 848.85 .
  • Physical Properties : Dark-red solid, suggesting strong absorbance in the visible spectrum, similar to FL2E .

QZ2E (2-(4,5-Bis(((6-(2-ethoxy-2-oxoethoxy)quinolin-8-yl)amino)methyl)-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid)

  • Key Difference: QZ2E lacks the 2-methyl group on the quinoline moiety present in FL2E .
  • Synthetic Pathway: Synthesized via condensation of fluoresceindicarboxaldehyde with ethyl[(8-aminoquinolin-6-yloxy)acetate], a method analogous to FL2E’s synthesis .
  • Applications : Both compounds are likely used as fluorescent probes, but the absence of methyl groups in QZ2E may influence steric hindrance and interaction with biological targets.

Spectral and Physicochemical Properties

Property FL2E FL2A QZ2E
Molecular Weight Not explicitly reported 848.85 Similar to FL2E (inferred)
Absorbance Fluorescein-derived (λ ~490–520 nm) Dark-red solid (λmax ~500 nm) Likely similar to FL2E
Solubility Presumed polar due to -COOH group Not reported Methanol-soluble (synthesis)
Fluorescence Enhanced by quinoline substituents Likely lower quantum yield Steric effects may reduce intensity

Enzyme Interaction

  • FL2E’s quinoline-ethoxy-oxoethoxy groups may facilitate interactions with metalloenzymes like HAO, acting as a competitive inhibitor or probe . FL2A’s hydroxyethoxy group could weaken such interactions due to reduced electronegativity.

Stability and Reactivity

  • The oxoethoxy group in FL2E enhances hydrolytic stability compared to FL2A’s hydroxyethoxy group, which may undergo ester hydrolysis under physiological conditions .

Research Findings

FL2E in HAO Studies : FL2E was used to investigate HAO catalysis in N. europaea, demonstrating its utility in tracking enzyme activity via fluorescence quenching or enhancement .

FL2A’s Limited Applications: FL2A’s lack of reported biological studies suggests it may serve primarily as a synthetic intermediate or structural analog .

Notes on Data Sources

  • Spectral Data : Reference texts like Tables of Spectral Data for Structure Determination provide methodologies for characterizing FL2E analogs .
  • Physical Constants : The CRC Handbook of Chemistry and Physics offers authoritative data for benchmarking properties like solubility and absorbance .
  • Contradictions : lists FL2A’s molecular weight but lacks fluorescence data, necessitating extrapolation from structural analogs .

Q & A

Q. What are the recommended synthetic routes for FL2E, and how can purity be optimized?

FL2E’s synthesis likely involves multi-step reactions due to its complex xanthene-quinoline hybrid structure. Key steps include:

  • Aminomethylation : Coupling quinoline derivatives (e.g., 6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-amine) to the xanthene core via Mannich-type reactions .
  • Protection/Deprotection : Use of orthogonal protecting groups (e.g., ethoxyethyl esters) to prevent side reactions during benzoic acid functionalization .
  • Purification : Column chromatography with gradient elution (e.g., silica gel, ethyl acetate/hexane) to isolate the dark-red solid. Purity can be verified via HPLC (C18 column, UV-Vis detection at λ = 450–500 nm, characteristic of xanthene fluorophores) .

Table 1 : Key Physical Properties of FL2E

PropertyValueSource
Molecular FormulaC₄₆H₃₆N₄O₁₁
Molecular Weight848.85 g/mol
AppearanceDark-red solid

Q. How should researchers characterize FL2E’s structural and electronic properties?

  • Spectroscopic Analysis :
  • UV-Vis/FL Spectroscopy : Identify absorption/emission maxima (e.g., xanthene-derived π-π* transitions ~490 nm; quinoline-based n-π* transitions ~350 nm) .
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO to resolve methylene (-CH₂-) and aromatic protons. Anomalies in splitting patterns may indicate steric hindrance from bis-quinoline substituents .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 849.85) .

Q. What stability considerations are critical for FL2E in experimental settings?

  • pH Sensitivity : The benzoic acid group may protonate/deprotonate in aqueous buffers (pH 4–8), altering solubility. Use buffered solutions (e.g., PBS, pH 7.4) for bioassays .
  • Photostability : Xanthene derivatives are prone to photobleaching. Store solutions in amber vials and limit light exposure during fluorescence experiments .

Advanced Research Questions

Q. How can FL2E’s interaction with metal ions be systematically studied?

  • Experimental Design :
  • Titration Assays : Add incremental concentrations of metal salts (e.g., Fe³⁺, Cu²⁺) to FL2E solutions and monitor fluorescence quenching/enhancement via plate readers .
  • Job’s Plot Analysis : Determine binding stoichiometry by varying FL2E:metal ratios .
    • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict binding sites (e.g., quinoline nitrogen or xanthene oxygen atoms) .

Q. What strategies resolve contradictions in FL2E’s spectroscopic data?

  • Case Example : Discrepancies in emission maxima between batches may arise from aggregation-caused quenching (ACQ).
  • Solution : Use surfactants (e.g., Tween-20) or co-solvents (DMSO ≤1%) to disrupt aggregates .
    • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation in aqueous solutions, which may skew absorbance readings .

Q. How can FL2E’s potential as a bioimaging probe be evaluated?

  • Cell Viability Assays : Treat cell lines (e.g., HeLa) with FL2E (1–50 µM) and assess cytotoxicity via MTT assays .
  • Confocal Microscopy : Image intracellular localization using FL2E’s native fluorescence (e.g., λₑₓ = 490 nm, λₑₘ = 520 nm). Co-staining with organelle-specific dyes (e.g., MitoTracker) validates specificity .

Methodological Notes

  • Data Interpretation : Link findings to conceptual frameworks (e.g., Förster resonance energy transfer for interaction studies) to contextualize mechanistic insights .
  • Replication : Follow randomized block designs for biological assays to account for batch variability, as demonstrated in split-plot environmental studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E
Reactant of Route 2
2-{4,5-Bis[(6-(2-ethoxy-2-oxoethoxy)-2-methylquinolin-8-ylamino)methyl]-6-hydoxy-3-oxo-3H-xanthen-9-yl}benzoic acid FL2E

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